6-bromo-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one
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Overview
Description
6-BROMO-3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of the chromen-2-one core, the introduction of the bromine atom, and the attachment of the piperazine ring. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with the brominated chromen-2-one intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of the bromine atom can produce a variety of substituted derivatives.
Scientific Research Applications
6-BROMO-3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-BROMO-3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,4-dimethylpyridin-3-amine
- 2-Bromo-N-(3,4-dimethylphenyl)benzamide
Uniqueness
Compared to similar compounds, 6-BROMO-3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE stands out due to its unique combination of a bromine atom, a piperazine ring, and a methoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C23H23BrN2O4 |
---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
6-bromo-3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one |
InChI |
InChI=1S/C23H23BrN2O4/c1-14-4-5-15(2)19(10-14)25-6-8-26(9-7-25)22(27)18-12-16-11-17(24)13-20(29-3)21(16)30-23(18)28/h4-5,10-13H,6-9H2,1-3H3 |
InChI Key |
YZZRPTGQMAYITM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)Br |
Origin of Product |
United States |
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